1,1,2,2-Tetrafluorononane-3,5-dione
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Overview
Description
1,1,2,2-Tetrafluorononane-3,5-dione is a chemical compound with the molecular formula C₉H₁₂F₄O₂ and a molecular weight of 228.18 g/mol . This compound is characterized by the presence of four fluorine atoms and two keto groups, making it a unique fluorinated diketone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1,2,2-tetrafluorononane-3,5-dione typically involves the fluorination of nonane-3,5-dione. One common method includes the use of elemental fluorine or fluorinating agents such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,2,2-Tetrafluorononane-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the diketone to the corresponding diol using reducing agents such as sodium borohydride.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrafluorononane-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrafluorononane-3,5-dione involves its interaction with molecular targets through its fluorinated and keto groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,2,2-Tetrafluorononane-3,5-dione can be compared with other fluorinated diketones such as 1,1,2,2,3,3,4,4-octafluoroundecane-5,6-dione and 1,1,1,2,2-pentafluoro-6,6-dimethyl-3,5-heptanedione . These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and applications. The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
59857-64-6 |
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Molecular Formula |
C9H12F4O2 |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,1,2,2-tetrafluorononane-3,5-dione |
InChI |
InChI=1S/C9H12F4O2/c1-2-3-4-6(14)5-7(15)9(12,13)8(10)11/h8H,2-5H2,1H3 |
InChI Key |
LAYNKEMPGXORBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(=O)C(C(F)F)(F)F |
Origin of Product |
United States |
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